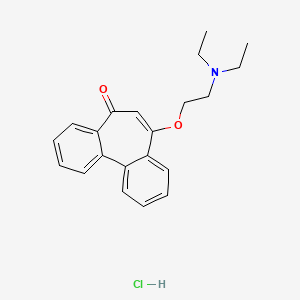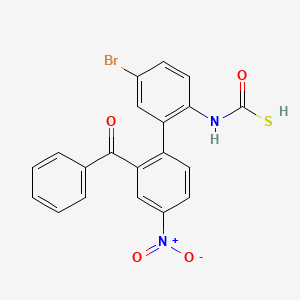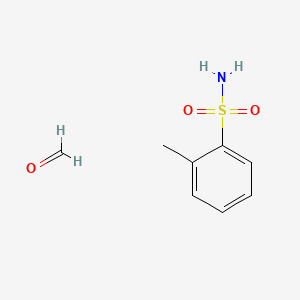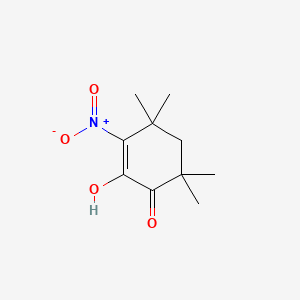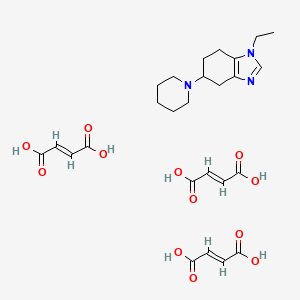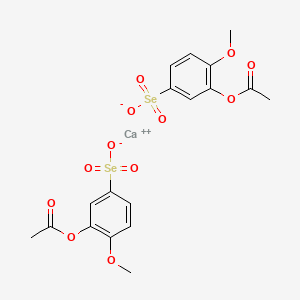
3-(Acetyloxy)-4-methoxybenzeneselenonic acid calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylguaiacolselenonic acid calcium salt is a selenium-containing organic compound. Selenium compounds have garnered significant interest due to their unique biological activities, including potential antitumor and anticarcinogenic properties . This compound is derived from guaiacolselenonic acid, which is known for its various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylguaiacolselenonic acid calcium salt is synthesized by reacting O-acetyl-2-methoxyphenol with concentrated selenic acid. The reaction yields acetylguaiacolselenonic acid, which is then neutralized with calcium hydroxide to form the calcium salt . The general reaction scheme is as follows:
Reaction of O-acetyl-2-methoxyphenol with selenic acid: [ \text{O-acetyl-2-methoxyphenol} + \text{H}_2\text{SeO}_4 \rightarrow \text{Acetylguaiacolselenonic acid} ]
Neutralization with calcium hydroxide: [ \text{Acetylguaiacolselenonic acid} + \text{Ca(OH)}_2 \rightarrow \text{Acetylguaiacolselenonic acid calcium salt} ]
Industrial Production Methods
Industrial production of acetylguaiacolselenonic acid calcium salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetylguaiacolselenonic acid calcium salt undergoes various chemical reactions, including:
Oxidation: The selenium atom can be further oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of selenium.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state selenium compounds.
Reduction: Lower oxidation state selenium compounds.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
Acetylguaiacolselenonic acid calcium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antitumor and anticarcinogenic properties.
Medicine: Investigated for its therapeutic effects in cancer treatment and other diseases related to selenium deficiency.
Industry: Utilized in the development of selenium-based materials and catalysts.
Mechanism of Action
The mechanism of action of acetylguaiacolselenonic acid calcium salt involves its interaction with cellular components. Selenium compounds are known to induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). The compound targets specific molecular pathways involved in cell proliferation and survival, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Guaiacolselenonic acid: The parent compound with similar biological activities.
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
Acetylguaiacolselenonic acid calcium salt is unique due to its specific structure, which combines the properties of guaiacol and selenium. This combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
94772-90-4 |
|---|---|
Molecular Formula |
C18H18CaO12Se2 |
Molecular Weight |
624.3 g/mol |
IUPAC Name |
calcium;3-acetyloxy-4-methoxybenzeneselenonate |
InChI |
InChI=1S/2C9H10O6Se.Ca/c2*1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2;/h2*3-5H,1-2H3,(H,11,12,13);/q;;+2/p-2 |
InChI Key |
XTJJQVRMOMPDRT-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)[O-])OC.CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)[O-])OC.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
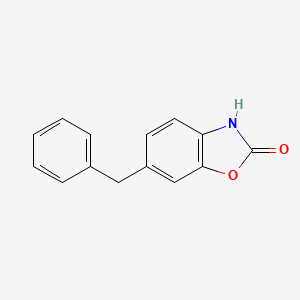
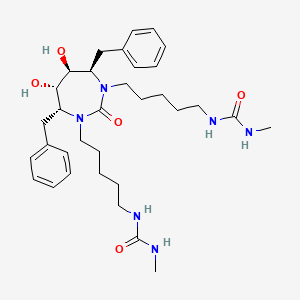

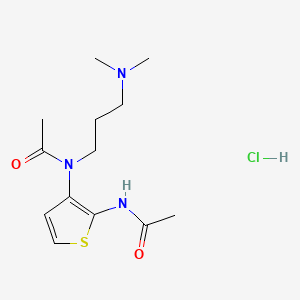
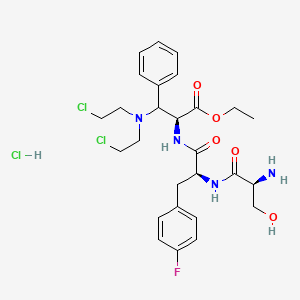
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
